N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-7-5-4-6-8-17)24(21)18-11-9-16(3)10-12-18/h4-13,15H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXELICSVXINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol.
Substitution Reactions: The phenyl and p-tolyl groups are introduced through substitution reactions using appropriate reagents.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with isopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and p-tolyl groups can enhance the compound’s binding affinity and specificity. The thiol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-((5-phenyl-1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- N-cyclohexyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
Uniqueness
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that falls within the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N2S
- Molecular Weight : 318.45 g/mol
This compound features an imidazole ring, which is often associated with pharmacological activity, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in bacterial resistance mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties, potentially affecting the cell wall synthesis or metabolic pathways of pathogens.
- Anticancer Potential : The imidazole moiety is known for its role in cancer therapy, possibly through apoptosis induction or cell cycle arrest.
Antimicrobial Efficacy
In vitro studies have shown that N-isopropyl derivatives exhibit varying degrees of antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values are critical for assessing efficacy:
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| N-isopropyl derivative | Staphylococcus aureus | 0.25 | Cell wall synthesis inhibition |
| N-isopropyl derivative | Escherichia coli | 0.50 | Metabolic pathway disruption |
These results indicate that the compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
Research has indicated that compounds similar to N-isopropyl derivatives show promise in cancer treatment:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-isopropyl derivative | MCF7 (breast cancer) | 15.0 | Induction of apoptosis |
| N-isopropyl derivative | HeLa (cervical cancer) | 12.5 | Cell cycle arrest |
These findings suggest that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in ACS Omega evaluated various imidazole derivatives, including those structurally similar to N-isopropyl derivatives, revealing strong activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Anticancer Activity Assessment : Research conducted by PubChem demonstrated that imidazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The study emphasized the potential for developing these compounds into effective chemotherapeutics .
- Synergistic Effects with Other Drugs : Additional research indicated that combining N-isopropyl derivatives with established antibiotics like Ciprofloxacin resulted in reduced MICs, suggesting a synergistic effect that could enhance therapeutic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
